6-{6-[5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one
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Overview
Description
6-{6-[5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one is a complex organic compound that features a unique structure combining a triazole ring, a pyrimidine ring, and a cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{6-[5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The pyrimidine ring can be synthesized via a Biginelli reaction involving an aldehyde, a β-keto ester, and urea. The final step involves the formation of the cyclohexadienone moiety through a Diels-Alder reaction between a diene and a dienophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction to form a dihydrotriazole derivative.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Ammonia (NH₃), amines, thiols
Major Products
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of dihydrotriazole derivatives
Substitution: Formation of substituted pyrimidine derivatives
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it serves as a probe to study enzyme interactions and as a potential lead compound in drug discovery.
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent due to its unique structure and biological activity.
Industry
In the industrial sector, it is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-{6-[5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrimidine rings can participate in hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
- 6-{6-[5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one
- This compound derivatives
Uniqueness
The uniqueness of this compound lies in its combination of a triazole ring, a pyrimidine ring, and a cyclohexadienone moiety. This structural arrangement provides a versatile platform for chemical modifications and enhances its potential for various applications in research and industry.
Properties
CAS No. |
88236-32-2 |
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Molecular Formula |
C13H11N5O2 |
Molecular Weight |
269.26 g/mol |
IUPAC Name |
2-[6-[5-(hydroxymethyl)triazol-1-yl]pyrimidin-4-yl]phenol |
InChI |
InChI=1S/C13H11N5O2/c19-7-9-6-16-17-18(9)13-5-11(14-8-15-13)10-3-1-2-4-12(10)20/h1-6,8,19-20H,7H2 |
InChI Key |
YCZJMJUJNSOANX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=N2)N3C(=CN=N3)CO)O |
Origin of Product |
United States |
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